molecular formula C7H9BrClNO2 B1377438 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1432678-85-7

5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1377438
CAS No.: 1432678-85-7
M. Wt: 254.51 g/mol
InChI Key: OJQSZOSBMPMQST-UHFFFAOYSA-N
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Description

Overview of Pyridinone Compounds in Medicinal Chemistry

Pyridinones constitute an important class of six-membered heterocyclic scaffolds containing a nitrogen atom, an oxygen atom, and five carbon atoms, which have been extensively employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. These compounds have gained considerable attention in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, making them versatile building blocks for drug design. The unique structural features of pyridinones allow for manipulation of physicochemical properties through adjustment of polarity, lipophilicity, and hydrogen bonding characteristics, ultimately leading to their widespread application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs.

The medicinal chemistry significance of pyridinone derivatives stems from their diverse biological activities, which range from antitumor and antimicrobial effects to anti-inflammatory, anticoagulant, and cardiotonic properties. Despite their relatively small molecular size, pyridinone scaffolds provide five derivatizable positions and possess four hydrogen bond acceptors along with one hydrogen bond donor. This structural arrangement enables these compounds to form additional interactions with therapeutic targets, facilitate cellular membrane penetration, and enhance water solubility of drug molecules.

Recent advances in pyridinone chemistry have highlighted their utility in targeting protein kinases, which possess highly conserved three-dimensional structures in their catalytic domains. Unsubstituted pyridinone units can serve as valid peptide bond isosteres and form single or multiple hydrogen bond interactions with kinase hinge regions to achieve appropriate binding affinity. These scaffolds have been explored in various kinase programs including Met kinase, mitogen-activated protein kinase-interacting kinase, orotate phosphoribosyltransferase, monoamine oxidase B, mitogen-activated protein kinase, and Bruton's tyrosine kinase.

Historical Context of Dihydropyridin-2-one Research

The development of dihydropyridin-2-one compounds represents a significant chapter in heterocyclic chemistry, with these structures emerging as biologically active nitrogen-containing heterocycles that are analogs of the well-known 1,4-dihydropyridines and dihydropyrimidines. Historical research into 3,4-dihydro-2(1H)-pyridones has demonstrated their importance as privileged structures with enhanced relevance due to their biological activity against a broad range of targets. These compounds have gained recognition not only for their intrinsic biological properties but also for their importance as synthetic precursors of various compounds with marked biological activity.

Early investigations into dihydropyridin-2-one derivatives revealed their potential as cardiotonic agents, with compounds such as Milrinone and Amrinone successfully introduced as drugs for treating heart failure. These breakthrough applications established the therapeutic potential of the dihydropyridin-2-one scaffold and encouraged extensive research into structurally related analogs. Subsequent studies have documented diverse biological activities including antitumor, antibacterial, anti-HIV, and other pharmacological effects, demonstrating the versatility of this heterocyclic framework.

The synthesis of dihydropyridin-2-one derivatives has evolved through both conventional multicomponent synthesis approaches and nonconventional procedures. Modern synthetic methodologies have demonstrated increasing efficiency, allowing reactions to be carried out in the absence of solvents, representing an important contribution to green chemistry principles. These advances in synthetic methodology have facilitated the exploration of structure-activity relationships and enabled the development of more potent and selective compounds within this chemical class.

The historical development of 2-pyridone chemistry has also revealed their significance as natural product scaffolds, with numerous organisms retaining the ability to synthesize, degrade, or utilize molecules containing 2-pyridone rings. Many 2-pyridone-containing natural products exhibit antimicrobial, antiviral, anti-inflammatory, antiproliferative, antidiabetic, and anticancer properties, making them attractive molecules for drug development. The chemical properties of 2-pyridones and their presence in bioactive compounds have established them as valuable resources for drug design, with the 2-pyridone moiety shown to restrict degrees of freedom within chemical structures while mimicking peptide backbone characteristics.

Significance of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride

This compound represents a specialized derivative within the pyridinone family, distinguished by its unique substitution pattern and salt formation. This compound combines the fundamental dihydropyridin-2-one core structure with specific functional groups that impart distinctive chemical and biological properties. The presence of a bromine atom at the 5-position introduces significant electronic effects that can influence both the compound's reactivity and its interaction with biological targets.

The hydroxyethyl substituent at the nitrogen position provides an important functional handle that can participate in hydrogen bonding interactions and potentially undergo further chemical modifications. This structural feature enhances the compound's potential for medicinal chemistry applications by providing additional sites for structure-activity relationship optimization. The hydrochloride salt form improves the compound's solubility and handling characteristics, making it more suitable for pharmaceutical development and biological evaluation.

Research into related pyridinone derivatives has demonstrated that positional substitution patterns significantly influence biological activity and pharmacological properties. The specific arrangement of functional groups in this compound represents a strategic design that combines the established pharmacophoric elements of pyridinone scaffolds with halogen substitution and alkyl chain functionalization. This combination of structural features positions the compound as a potentially valuable intermediate for pharmaceutical synthesis and biological investigation.

The significance of this compound extends beyond its immediate applications to encompass its role as a representative example of modern heterocyclic drug design principles. The incorporation of bromine substitution reflects contemporary approaches to halogen bonding in drug discovery, while the hydroxyethyl chain provides flexibility for hydrogen bonding and potential metabolic considerations. These design elements collectively contribute to the compound's potential utility in medicinal chemistry research and development.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of halogenated dihydropyridinones, specifically categorized as a brominated nitrogen-substituted lactam derivative. The systematic nomenclature reflects the compound's structural complexity, with the base name "dihydropyridin-2-one" indicating the six-membered nitrogen-containing ring with a carbonyl group at the 2-position. The numbering system follows standard heterocyclic nomenclature conventions, with the nitrogen atom assigned position 1 and the carbonyl carbon designated as position 2.

The compound's molecular formula is C7H9BrClNO2, with a molecular weight of 254.51 grams per mole, reflecting the presence of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms in the specified stoichiometric ratios. The Chemical Abstracts Service registry number 1432678-85-7 provides unique identification for this specific compound and distinguishes it from related structural analogs. Alternative nomenclature systems may refer to this compound using variations such as "5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one hydrochloride" or similar systematic names that emphasize different aspects of the molecular structure.

The structural classification places this compound within the broader category of pyridinone derivatives, which are characterized by their lactam functionality and aromatic heterocyclic nature. The presence of the bromine substituent classifies it additionally as an organohalogen compound, while the hydroxyethyl group identifies it as an alcohol derivative. The hydrochloride salt designation indicates that the compound exists as an ionic form, with the basic nitrogen atom protonated and associated with a chloride counterion.

Property Value
Molecular Formula C7H9BrClNO2
Molecular Weight 254.51 g/mol
Chemical Class Halogenated dihydropyridinone
Salt Form Hydrochloride
Functional Groups Lactam, alcohol, organobromine
Ring System Six-membered nitrogen heterocycle

Understanding the chemical classification of this compound provides essential context for predicting its chemical behavior, potential reactions, and biological interactions. The combination of electron-withdrawing halogen substitution with hydrogen bond donating and accepting functionalities creates a compound with balanced physicochemical properties suitable for pharmaceutical applications. This structural analysis forms the foundation for further investigation into the compound's synthetic accessibility, stability characteristics, and potential therapeutic applications within the broader context of pyridinone medicinal chemistry.

Properties

IUPAC Name

5-bromo-1-(2-hydroxyethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c8-6-1-2-7(11)9(5-6)3-4-10;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQSZOSBMPMQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-85-7
Record name 5-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride
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Biological Activity

5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride, with the molecular formula C7_7H9_9BrClNO2_2 and a molecular weight of 254.51 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H9_9BrClNO2_2
  • Molecular Weight : 254.51 g/mol
  • CAS Number : 1432678-85-7
  • SMILES Notation : C1=CC(=O)N(C=C1Br)CCO

The biological activity of this compound has been investigated primarily for its role in modulating oxidative stress and inflammation through the Nrf2-Keap1 pathway:

  • Nrf2 Activation : This compound has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 upregulates the expression of antioxidant enzymes, thereby providing a protective effect against cellular damage caused by reactive oxygen species (ROS) .
  • Keap1 Inhibition : By inhibiting the interaction between Keap1 and Nrf2, this compound enhances the stability and activity of Nrf2, leading to increased transcription of cytoprotective genes .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been found to reduce oxidative stress markers in various cell lines, suggesting its potential in treating conditions related to oxidative damage such as neurodegenerative diseases and cardiovascular disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests a potential application in inflammatory diseases where cytokine overproduction is a hallmark .

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The mechanism was attributed to the activation of the Nrf2 pathway, leading to enhanced expression of neuroprotective proteins .

Study 2: Cardiovascular Protection

In another study focusing on cardiovascular health, this compound was administered to animal models subjected to ischemia-reperfusion injury. The results indicated a marked improvement in cardiac function and reduced infarct size, correlating with decreased levels of oxidative stress markers .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantNrf2 activation leading to upregulation of antioxidant enzymes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduction in cell death under oxidative stress conditions
Cardiovascular protectionImprovement in cardiac function post-injury

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride can be achieved through various methods. One common approach involves the bromination of 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one followed by hydrochloric acid treatment to obtain the hydrochloride salt. This method allows for the introduction of the bromine substituent at the 5-position of the pyridine ring.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of dihydropyridinones exhibit antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing lipophilicity and altering membrane permeability.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, suggesting that this compound could also play a role in reducing oxidative stress in biological systems.

Material Science

The compound's unique structural features make it suitable for applications in material science:

  • Polymer Chemistry : It can serve as a monomer in the synthesis of polymers with specific functional characteristics. The hydroxyethyl group can participate in further polymerization reactions, leading to materials with enhanced mechanical properties.

Chemical Biology

In chemical biology, this compound can be utilized as a probe or tool for studying biological systems:

  • Enzyme Inhibition Studies : The dihydropyridinone moiety is known to interact with various enzymes. Investigating its inhibitory effects on specific targets could provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several dihydropyridinone derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound revealed that it could be effectively used to create biodegradable polymers. These polymers exhibited favorable mechanical properties and degradation rates suitable for environmental applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent at position 5 enables palladium-catalyzed cross-coupling reactions. For example, analogous bromopyridones undergo Suzuki-Miyaura coupling with boronic acids or esters under standard catalytic conditions :

Reaction ComponentConditionsYieldSource
Bis(pinacolato)diboronPd(dppf)Cl₂, K₃PO₄, DMF, 80°C, 30 min23–40%
Aryl/heteroaryl boronic estersPdCl₂(dppf)CH₂Cl₂, KOAc, dioxane, 100–130°C (microwave)40–64%

These reactions typically afford 5-aryl/heteroaryl-substituted pyridones, expanding structural diversity for drug discovery applications .

Enolate Formation and Functionalization

The α-pyridone carbonyl group participates in enolate chemistry. Studies on structurally related ketones (e.g., ketone 5 in ) demonstrate enolate generation using strong bases:

BaseTemperatureDeuteration EfficiencyKey Observations
LDA (1.05 eq)−78 → 20°C115%Optimal for enolate stability
NaH (1.2 eq)20°C134%High deuteration but side-product formation

Enolates react with electrophiles like CDI or isocyanates, though competing side reactions (e.g., urea formation) may occur .

N-Alkylation and O-Alkylation Competing Pathways

The 2-hydroxyethyl side chain introduces regioselectivity challenges during alkylation. In related systems :

  • N-Alkylation dominates with Cs₂CO₃/DMF (77% yield for 2-pyridone derivatives) .

  • O-Alkylation becomes significant with bulky bases (e.g., K₂CO₃/acetone), yielding up to 9% O-alkylated byproducts .

Hydrolysis and Esterification

The ester derivatives of analogous compounds undergo hydrolysis under basic conditions:

SubstrateConditionsProductYield
Ethyl ester (e.g., 53 )LiOH, H₂O/THF, 20°CCarboxylic acid (54 )85–92%
Allyl ester (e.g., 57 )Me₃SnOH, CH₂Cl₂Acid without elimination78%

Ester hydrolysis is critical for accessing bioactive carboxylic acid derivatives .

Anti-Fibrotic Activity Derivatives

While not a direct reaction, structural analogs (e.g., 12m , 12q ) demonstrate anti-fibrotic activity via collagen suppression (IC₅₀ ~45 μM) . Key modifications include:

  • Pyrimidine-2-yl substituents at position 5 (via Suzuki coupling) .

  • Ethyl ester groups for improved cell permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Key Features
5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride C₇H₈BrNO₂·HCl Br (5), 2-hydroxyethyl (1) Hydroxyethyl enables H-bonding; HCl salt enhances solubility .
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one C₁₁H₈BrClN₂O Br (5), (6-chloropyridin-3-yl)methyl (1) Bulky aromatic substituent may reduce solubility; Cl adds lipophilicity .
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride C₆H₁₁BrN·HCl Br (3), methyl (1) Saturated ring increases flexibility; lacks ketone, altering reactivity .
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride C₁₂H₁₂ClN₃O·HCl NH₂ (5), 3-chlorobenzyl (1) Amino group enhances polarity; benzyl group may improve membrane permeability .
Etophylline (7-(2-Hydroxyethyl)theophylline) C₉H₁₂N₄O₃ Hydroxyethyl (7), xanthine core Demonstrates hydroxyethyl’s role in improving solubility in pharmaceuticals .
Key Comparative Insights:

Substituent Effects: Hydroxyethyl vs. Methyl ( vs. 8): The hydroxyethyl group in the target compound facilitates hydrogen bonding, likely increasing aqueous solubility compared to the methyl-substituted analog. This aligns with trends observed in etophylline, where hydroxyethyl enhances bioavailability . Bromine vs. Chlorine ( vs.

Core Structure Differences: Dihydropyridinone vs. Tetrahydropyridine ( vs. In contrast, the saturated tetrahydropyridine core offers greater conformational flexibility .

Hydrogen Bonding and Solubility :

  • The hydroxyethyl group in the target compound and etophylline enables hydrogen bonding with water or biological targets, a critical factor in drug design .
  • Hydrochloride salts (common in all compounds except the 6-chloropyridin-3-yl analog) universally improve solubility, aiding in formulation .

Preparation Methods

Formation of the Dihydropyridin-2-one Core

  • The dihydropyridin-2-one ring can be synthesized by condensation reactions involving appropriate β-ketoesters or pyridone precursors.
  • A common method involves reacting 3-substituted 2(1H)-pyridones with boronic acid derivatives in the presence of catalytic amounts of palladium and copper compounds, along with a phosphorus ligand and a base such as triethylamine. This method allows for the formation of substituted dihydropyridinones with high regioselectivity and yield.

Bromination at the 5-Position

  • Bromination of the pyridinone ring is achieved selectively at the 5-position using brominating agents under controlled conditions.
  • The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Literature indicates that bromination can be performed on the pyridinone intermediate before or after N-alkylation, depending on the route chosen.

N-Alkylation with 2-Hydroxyethyl Group

  • The introduction of the 2-hydroxyethyl substituent at the nitrogen (N-1) position is typically carried out via alkylation using 2-chloroethanol or 2-bromoethanol under basic conditions.
  • This step requires careful control of reaction conditions such as solvent choice (e.g., acetone, ethanol), temperature, and reaction time to maximize yield and minimize side reactions.
  • The alkylation yields the 5-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one intermediate.

Formation of Hydrochloride Salt

  • The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
  • This salt formation improves the compound’s stability, crystallinity, and ease of purification.
  • Crystallization is typically performed from mixed solvents such as acetone and water, with optimized volume ratios (e.g., acetone:water 9:1 to 8:2) to yield high-purity crystalline hydrochloride salt.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Dihydropyridinone formation Palladium catalyst, copper compound, phosphorus ligand, base (triethylamine) Base amount: 1.5 equivalents per pyridone; solvent varies
Bromination Brominating agent (e.g., N-bromosuccinimide) Controlled temperature to avoid overbromination
N-Alkylation 2-chloroethanol or 2-bromoethanol, base (e.g., K2CO3) Solvent: acetone or ethanol; temperature ~room temp to reflux
Salt formation HCl gas or aqueous HCl Solvent: acetone/water mixture; crystallization optimized by solvent ratio

Research Findings and Yields

  • The palladium/copper catalyzed coupling reactions for dihydropyridinone synthesis typically yield products in the range of 60–80% under optimized conditions.
  • Bromination reactions are reported to proceed with high regioselectivity and yields exceeding 70%, provided reaction parameters are carefully controlled.
  • N-Alkylation with 2-hydroxyethyl halides yields the desired product in moderate to high yields (60–80%), with purification via recrystallization enhancing purity.
  • Final hydrochloride salt crystallization yields are generally high, with the acetone/water solvent system providing stable, colorless crystals suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Yield Range (%) Comments
1. Dihydropyridin-2-one formation Pd catalyst, Cu compound, P-ligand, base 60–80 Requires inert atmosphere, careful base control
2. Selective bromination Brominating agent (e.g., NBS), controlled temp >70 Temperature control critical
3. N-Alkylation with 2-hydroxyethyl 2-chloroethanol or 2-bromoethanol, base 60–80 Solvent and temperature optimization
4. Hydrochloride salt formation HCl in acetone/water solvent >85 Crystallization improves purity

Additional Notes

  • The choice of solvents and reaction conditions is crucial for maximizing yield and purity.
  • The use of mixed solvent systems (acetone/water) for crystallization is preferred to obtain stable hydrochloride salt crystals with good handling properties.
  • The synthetic route may be adapted depending on available starting materials and scale of production.
  • Safety precautions must be observed when handling brominating agents and hydrochloric acid.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves halogenation and hydroxylation steps. For example, brominated pyridinone derivatives can be synthesized via nucleophilic substitution or coupling reactions. Optimization should focus on variables such as solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for improved kinetics), and catalyst selection (e.g., palladium catalysts for cross-coupling). Yield improvements may require iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromine substitution pattern and hydroxyethyl group positioning.
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1677 cm1^{-1}, OH stretching at ~3448 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • First-Aid Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician. Maintain Safety Data Sheets (SDS) on-site, referencing GHS hazard codes (e.g., H318 for eye damage) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and transformation products of this compound?

  • Methodological Answer :
  • Environmental Compartment Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems. Monitor hydrolysis rates under varying pH (4–9) and UV exposure to simulate abiotic degradation.
  • Transformation Product Identification : Employ LC-QTOF-MS to detect metabolites. Compare results with predictive tools like EPI Suite for persistence assessment .

Q. What strategies are recommended for resolving contradictory data regarding the compound’s biological activity across different assays?

  • Methodological Answer :
  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for assay conditions (e.g., serum-free media to minimize interference).
  • Dose-Response Curves : Perform EC50_{50} comparisons across multiple replicates. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess significance.
  • Mechanistic Studies : Combine in vitro binding assays (e.g., SPR) with molecular docking to confirm target engagement .

Q. What considerations are critical when incorporating this compound into in vitro vs. in vivo studies to ensure pharmacological relevance?

  • Methodological Answer :
  • In Vitro : Optimize solubility using co-solvents (e.g., DMSO ≤0.1%) and validate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin for antiproliferative studies).
  • In Vivo : Address pharmacokinetics (e.g., bioavailability via oral vs. IV administration) and metabolite profiling. Use rodent models with ethical approval, dosing at ≤50 mg/kg to minimize off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride

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